molecular formula C12H17NO2S B13146473 Ethyl 2-cyclohexylthiazole-5-carboxylate

Ethyl 2-cyclohexylthiazole-5-carboxylate

Cat. No.: B13146473
M. Wt: 239.34 g/mol
InChI Key: MIYFBJJAMCPSEB-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylthiazole-5-carboxylate is a thiazole derivative characterized by a cyclohexyl substituent at position 2 of the thiazole ring and an ethyl ester group at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

ethyl 2-cyclohexyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3

InChI Key

MIYFBJJAMCPSEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclohexylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclohexylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

Ethyl 2-cyclohexylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with enzyme function is a key aspect of its biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Ethyl 2-cyclohexylthiazole-5-carboxylate with key structural analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cyclohexyl C₁₃H₁₉NO₂S 269.36 High lipophilicity; potential drug intermediate
Ethyl 2-aminothiazole-5-carboxylate Amino C₆H₈N₂O₂S 172.20 Water-soluble; versatile research applications
Ethyl 2-chloro-4-methylthiazole-5-carboxylate Chloro, Methyl C₇H₈ClNO₂S 205.66 Electron-withdrawing substituent; reactive intermediate
Ethyl 2-(benzimidazolyl-phenyl)-4-methylthiazole-5-carboxylate Benzimidazolyl-phenyl, Methyl C₂₀H₁₇N₃O₂S 363.43 Extended π-system; antimicrobial potential
Ethyl 2-(cyclopropylamino)-4-methylthiazole-5-carboxylate hydrochloride Cyclopropylamino, Methyl, HCl C₁₀H₁₅ClN₂O₂S 262.76 Polar substituent; enhanced solubility in polar solvents

Key Observations:

  • Lipophilicity: The cyclohexyl group in the target compound significantly increases hydrophobicity compared to smaller substituents (e.g., amino or cyclopropylamino groups). This property may favor blood-brain barrier penetration or interaction with lipid-rich targets .

Pharmacological Potential

While direct studies on this compound are sparse, analogs provide clues:

  • Antimicrobial Activity: Benzimidazole derivatives () are known for antifungal and antiparasitic activity, suggesting the target compound could be modified for similar applications .
  • Neuroactive Potential: Thiazole derivatives with lipophilic groups (e.g., cyclohexyl) may interact with neuronal receptors, as seen in studies of clothianidin-related compounds (, Table 3).

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